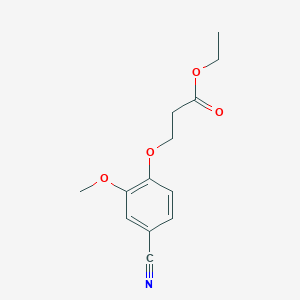

Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate

Description

Contextualization within Phenoxypropanoate Derivatives and Nitrile Compounds

Phenoxypropanoate derivatives are a well-established class of organic compounds, with many analogues having been investigated for their biological activities. A significant number of these compounds are recognized for their herbicidal properties. scispace.com The inclusion of a propanoate ester group attached to a phenoxy core is a common structural feature in this class of molecules.

Nitrile compounds, characterized by the -C≡N functional group, are versatile intermediates in organic synthesis and are present in a wide array of biologically active molecules. guidechem.com The nitrile group can participate in various chemical transformations and can contribute to the electronic properties and binding interactions of a molecule.

Structural Significance of the Methoxy-Phenoxy Moiety in Organic Synthesis

A plausible synthetic route to Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate would likely involve the Williamson ether synthesis. This well-established reaction would involve the coupling of a substituted phenol (B47542), in this case, 4-cyano-2-methoxyphenol, with an ethyl 3-halo-propanoate, such as ethyl 3-bromopropanoate (B1231587), in the presence of a base. nih.govchemicalbook.com

The synthesis of the key intermediate, 4-cyano-2-methoxyphenol, can be achieved through multi-step synthetic pathways starting from commercially available precursors.

Historical Development of Analogous Compounds and Their Academic Relevance

The academic and industrial interest in phenoxypropanoate derivatives has a rich history, particularly in the field of agrochemicals. The discovery of the herbicidal activity of phenoxyacetic acids in the 1940s paved the way for the development of a wide range of related compounds, including the phenoxypropanoates. scispace.com These compounds have been extensively studied to understand their structure-activity relationships, leading to the commercialization of several important herbicides.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-cyano-2-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-13(15)6-7-18-11-5-4-10(9-14)8-12(11)16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMNKZNCCFOCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate Precursors

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution, Condensation)

The construction of the core structure of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate involves the assembly of its phenoxy and propanoate moieties, often through nucleophilic substitution or condensation pathways.

Nucleophilic Substitution Reactions

The ether linkage in the target molecule is commonly formed via a Williamson ether synthesis . This reaction is a cornerstone of ether preparation and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this context, the reaction would involve a deprotonated phenol (B47542) (a phenoxide) acting as the nucleophile and an ethyl propanoate derivative with a leaving group at the 3-position (e.g., ethyl 3-bromopropanoate) as the electrophile.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as backside attack. ucsd.edu This attack forces the leaving group to depart while simultaneously forming the new carbon-oxygen bond. The reaction's success is dependent on several factors, including the use of a primary alkyl halide as the electrophile to minimize competing elimination reactions. wikipedia.org

An alternative pathway to the ether linkage can be a nucleophilic aromatic substitution (SNAr) . Unlike the Williamson synthesis where the substitution occurs on an aliphatic carbon, the SNAr mechanism involves a nucleophile attacking an aromatic ring. This pathway requires the aromatic ring to be significantly activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov While less common for this specific structure, a concerted SNAr (cSNAr) mechanism has been identified where activating groups are not strictly mandatory. nih.gov

Condensation Reactions

Condensation reactions are vital for the synthesis of the precursors, particularly the substituted benzonitrile (B105546) component. The Knoevenagel condensation is a modification of the aldol (B89426) condensation and is highly effective for forming carbon-carbon bonds. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (like ethyl cyanoacetate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.orgpurechemistry.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.org

The mechanism of the Knoevenagel condensation proceeds in three main stages:

Deprotonation: The basic catalyst removes a proton from the active methylene (B1212753) compound to form a resonance-stabilized enolate ion. purechemistry.org

Nucleophilic Addition: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. purechemistry.org

Elimination: A molecule of water is eliminated from the intermediate adduct to form an α,β-unsaturated product. wikipedia.orgpurechemistry.org

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation have shown that the reaction can proceed via the formation of carbinolamine, iminium, and enolate intermediates, with the formation of the iminium ion being the rate-determining step. acs.org

Another relevant pathway is the Michael addition , which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In a potential synthesis route, a phenoxide precursor could be added to ethyl acrylate (B77674) to form the 3-phenoxypropanoate structure.

Kinetic and Thermodynamic Aspects of Reaction Optimization

The optimization of reactions leading to this compound precursors is governed by the principles of kinetic and thermodynamic control. jackwestin.com The choice of reaction conditions—such as temperature, solvent, and reaction time—can determine whether the final product mixture is dominated by the fastest-forming product (the kinetic product) or the most stable product (the thermodynamic product). wikipedia.orglibretexts.org

A reaction is under kinetic control when it is conducted at low temperatures and for short durations, favoring the product that is formed via the lowest activation energy pathway. masterorganicchemistry.com Conversely, a reaction is under thermodynamic control when conducted at higher temperatures for longer durations, allowing the initial products to equilibrate and form the most thermodynamically stable species. libretexts.orgmasterorganicchemistry.com

In the context of the Williamson ether synthesis , the choice of solvent can have a profound impact on the reaction's kinetics and selectivity. Detailed studies combining experiments and kinetic modeling have shown that the solvent influences the regioselectivity between O-alkylation (ether formation, the desired product) and C-alkylation (a common side reaction). rsc.orgresearchgate.net For instance, in the reaction between sodium β-naphthoxide and benzyl (B1604629) bromide, the ratio of O-alkylated to C-alkylated product at 298 K was found to be 97:3 in acetonitrile (B52724), whereas in methanol (B129727) it was 72:28. rsc.org This demonstrates that aprotic solvents like acetonitrile can kinetically favor the desired O-alkylation pathway.

For Knoevenagel condensations , the reaction is often reversible, and thermodynamic control can be leveraged to optimize the yield of the desired product. The elimination of water, a byproduct of the condensation, shifts the equilibrium toward the product side. thermofisher.com Furthermore, the initial reaction may produce a mixture of E and Z isomers of the α,β-unsaturated product. If these isomers can equilibrate under the reaction conditions, the more thermodynamically stable isomer will eventually predominate. wikipedia.org The effect of temperature on yield is also a critical kinetic factor; studies on lipase-catalyzed Knoevenagel condensations have shown that there is an optimal temperature to maximize the isolated yield, with yields decreasing at higher temperatures. researchgate.net

| Reaction Type | Condition Varied | Observation | Primary Control Type | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Solvent | Acetonitrile favors O-alkylation (ether) over C-alkylation compared to methanol. | Kinetic | rsc.org |

| Knoevenagel Condensation | Temperature | An optimal temperature exists for maximizing yield; higher temperatures can lead to decreased yield. | Kinetic | researchgate.net |

| Knoevenagel Condensation | Byproduct Removal | Removal of water by azeotropic distillation drives the reaction to completion. | Thermodynamic | thermofisher.com |

| Deprotonation of Ketones (Precursor step) | Base/Temperature | Low temperatures and sterically hindered bases favor the kinetic enolate (less substituted). | Kinetic | wikipedia.org |

Stereochemical Control and Chirality in Synthesis of Analogues

While this compound itself is an achiral molecule, the synthesis of its chiral analogues is a significant area of interest, particularly in pharmaceutical chemistry where the stereochemistry of a molecule can dictate its biological activity. jocpr.com Achieving stereochemical control requires the use of asymmetric synthesis techniques.

One fundamental aspect of stereochemical control relates to the SN2 mechanism inherent in the Williamson ether synthesis. SN2 reactions proceed with a complete inversion of stereochemical configuration at the electrophilic carbon. ucsd.edu Therefore, if a chiral precursor, such as an enantiomerically pure ethyl 3-halopropanoate, is used, the resulting ether product will have the opposite configuration at that stereocenter. This predictable outcome is a powerful tool for controlling the chirality of the final product.

For creating chiral centers where none existed previously, asymmetric catalysis is employed. jocpr.com The asymmetric Michael addition is a powerful method for C-C bond formation and can be used to synthesize chiral propanoate derivatives. mdpi.com This reaction can be catalyzed by chiral organocatalysts, such as α,β-dipeptides, which can induce high levels of enantioselectivity, leading to products with a significant enantiomeric excess (ee). mdpi.com Biocatalysts, like the enzyme Lipozyme TLIM, have also been successfully used to catalyze asymmetric Michael additions, achieving enantioselectivities up to 83% ee in some cases. unam.mx

Another widely used strategy for obtaining enantiomerically pure compounds is enzymatic kinetic resolution . This technique uses enzymes, typically hydrolases, to selectively react with one enantiomer in a racemic mixture. researchgate.net For example, in the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate, the lipase (B570770) from Candida antarctica (PCL) can selectively hydrolyze one enantiomer, allowing for the recovery of the unreacted (R)-ester with 98% ee and the corresponding (S)-acid with 93% ee at 50% conversion. researchgate.net This method is highly effective for separating enantiomers of chiral precursors that could be used to synthesize analogues of the target compound.

| Method | Substrates | Catalyst/Enzyme | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Isobutyraldehyde and trans-β-nitrostyrene | Chiral α,β-dipeptide | Formation of a chiral C-C bond with high enantioselectivity. | mdpi.com |

| Asymmetric Michael Addition | 2,4-dichloro-β-nitrostyrene and diethyl malonate | Lipozyme TLIM (Lipase) | Enantiomeric excess (ee) of 52% achieved. | unam.mx |

| Enzymatic Kinetic Resolution | Racemic ethyl 3-hydroxy-3-phenylpropanoate | PCL (Lipase) | Separation of enantiomers; recovered (R)-ester with 98% ee. | researchgate.net |

| Nucleophilic Substitution (SN2) | A chiral primary alkyl halide and a nucleophile | N/A (Inherent to mechanism) | Inversion of stereochemical configuration at the chiral center. | ucsd.edu |

Structural Characterization and Spectroscopic Analysis of Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of NMR signals, the precise arrangement of atoms within a molecule can be determined.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. For Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the propanoate chain, the methoxy (B1213986) group, and the aromatic ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.2 | Triplet | ~7 |

| Ethyl (-CH₂) | ~4.1 | Quartet | ~7 |

| Propanoate (-CH₂-) | ~2.8 | Triplet | ~6 |

| Propanoate (-OCH₂-) | ~4.3 | Triplet | ~6 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - |

| Aromatic (H-3) | ~7.2 | Doublet | ~2 |

| Aromatic (H-5) | ~7.3 | Doublet of doublets | ~8, ~2 |

| Aromatic (H-6) | ~6.9 | Doublet | ~8 |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ethyl (-C H₃) | ~14 |

| Ethyl (-C H₂) | ~61 |

| Propanoate (-C H₂CO) | ~35 |

| Propanoate (-OC H₂-) | ~67 |

| Carbonyl (-C =O) | ~170 |

| Methoxy (-OC H₃) | ~56 |

| Cyano (-C N) | ~118 |

| Aromatic (C-4) | ~105 |

| Aromatic (C-1) | ~150 |

| Aromatic (C-2) | ~152 |

| Aromatic (C-3) | ~115 |

| Aromatic (C-5) | ~125 |

| Aromatic (C-6) | ~112 |

Note: The exact chemical shifts are predictive and would need to be confirmed by experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₅NO₄), HRMS would be used to confirm its molecular formula.

Expected HRMS Data:

| Molecular Formula | Calculated Monoisotopic Mass |

| C₁₃H₁₅NO₄ | 249.1001 |

Note: The calculated mass is a theoretical value. Experimental HRMS data would be required to confirm this with a high degree of accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Analysis of this compound by GC-MS would provide its retention time and a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the ether linkage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly useful for compounds that are not volatile or are thermally unstable. LC-MS analysis of this compound would provide its retention time and mass spectral data, including the molecular ion and fragment ions, which would further aid in its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Although no experimentally recorded spectrum is publicly available, the predicted significant peaks are tabulated below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Cyano (-C≡N) | 2220-2260 | Stretching |

| Ester Carbonyl (C=O) | 1735-1750 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Ether (C-O-C) | 1000-1300 | Asymmetric Stretching |

| Methoxy (-OCH₃) | 2830-2850 and ~1100 | C-H and C-O Stretching |

| Ethyl (-CH₂CH₃) | 2850-2960 | C-H Stretching |

The presence of a sharp band in the 2220-2260 cm⁻¹ region would be a clear indicator of the nitrile group. A strong absorption peak around 1735-1750 cm⁻¹ would confirm the presence of the ester carbonyl group. The aromatic ring would likely exhibit several peaks in the 1400-1600 cm⁻¹ range. The ether linkages, both the phenoxy and the methoxy groups, would be identified by strong C-O stretching bands in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method would typically be employed. In this method, the compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used for elution. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main analyte peak.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength where the aromatic system absorbs (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine their purity. For this compound, TLC would be used to determine its retention factor (Rf) value, which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound.

Table 3: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (Solvent System) | Retention Factor (Rf) |

| Silica (B1680970) Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (30:70) | ~0.4 - 0.6 |

| Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (98:2) | ~0.5 - 0.7 |

The visualization of the spot on the TLC plate would typically be achieved under UV light (due to the aromatic ring) or by using a staining agent such as potassium permanganate.

X-ray Crystallography for Solid-State Structure Determination

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

This data would provide conclusive proof of the compound's structure and could reveal details about intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking.

Computational and Theoretical Chemistry Studies of Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate

Molecular Modeling and Conformational Analysis

No molecular modeling or conformational analysis studies specifically investigating Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate are available in the current body of scientific literature. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and identify its stable conformations.

Quantum Chemical Calculations

There is no published research detailing the quantum chemical calculations for this compound.

Density Functional Theory (DFT) Studies for Electronic Structure

No Density Functional Theory (DFT) studies focused on the electronic structure of this compound have been reported. DFT is a powerful method for investigating the electronic properties of molecules, and its application to this compound would provide valuable insights.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the literature. The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and electronic transport properties.

Electrostatic Potential Mapping

There are no published electrostatic potential maps for this compound. An electrostatic potential map would illustrate the charge distribution within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its interactions.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis has not been performed on this compound, according to available research. NBO analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

No molecular dynamics simulations for this compound have been documented. These simulations would be instrumental in understanding the conformational stability of the molecule over time and its dynamic interactions with other molecules or a solvent.

Structure-Activity Relationship (SAR) Insights from Computational Models

While direct computational Structure-Activity Relationship (SAR) studies on this compound are not extensively available in the public domain, insights can be inferred from computational models of analogous compounds. SAR studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in correlating the physicochemical properties of a molecule with its biological activity. jksus.org For a molecule like this compound, a QSAR study would typically analyze descriptors such as dipole moment, polar surface area (PSA), hydrogen bond donors and acceptors, and partition coefficient (LogP). jksus.org

Computational analyses of related structures reveal the significance of specific functional groups present in this compound. The cyano (-CN) group, being a strong electron-withdrawing group and a hydrogen bond acceptor, is a critical determinant of molecular interactions. Studies on other cyano-substituted compounds have shown that this group can be key to the molecule's activity. nih.gov Similarly, the methoxy (B1213986) (-OCH3) group's position and electron-donating nature significantly influence the electronic environment of the phenoxy ring. jksus.org

The ethyl propanoate side chain contributes to the molecule's lipophilicity and steric profile. The flexibility of this chain allows for conformational adjustments, which can be crucial for fitting into a biological target's active site. Computational models of similar ester-containing compounds often explore how modifications to the alkyl chain length and branching affect activity, with even minor changes sometimes leading to significant differences in biological effect.

A hypothetical QSAR analysis of this compound and its analogs would likely involve the calculation of various molecular descriptors to build a predictive model. Such a model would aim to identify which combination of electronic, steric, and hydrophobic properties is optimal for a desired activity.

Below is an interactive data table illustrating the types of molecular descriptors that would be considered in a QSAR study of this compound and hypothetical analogs.

| Compound | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dipole Moment (Debye) |

| This compound | 2.5 | 78.5 | 0 | 5 | 4.2 |

| Analog 1 (cyano at position 3) | 2.5 | 78.5 | 0 | 5 | 3.8 |

| Analog 2 (ethoxy instead of methoxy) | 2.9 | 78.5 | 0 | 5 | 4.3 |

| Analog 3 (methyl propanoate ester) | 2.1 | 78.5 | 0 | 5 | 4.1 |

Theoretical Prediction of Nonlinear Optical Properties (NLO)

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical predictions, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for evaluating a molecule's potential as an NLO material. For this compound, its NLO properties can be inferred from theoretical studies on molecules with similar structural motifs.

Computational studies on related cyanophenoxy compounds and other D-π-A systems have shown that the magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugation. scielo.org.mxscielo.org.mx A smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap is generally correlated with a larger β value. scielo.org.mx

Theoretical calculations for molecules with alkoxy groups have indicated that the length and nature of the alkoxy chain can fine-tune the NLO properties. researchgate.net In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing cyano group across the phenyl ring is expected to induce a significant dipole moment and a notable NLO response.

The following interactive data table presents hypothetical calculated NLO properties for this compound and related structures, based on trends observed in computational studies of similar molecules. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| This compound | -6.8 | -1.5 | 5.3 | 1500 |

| Analog 4 (without methoxy group) | -7.1 | -1.6 | 5.5 | 1200 |

| Analog 5 (without cyano group) | -6.5 | -1.1 | 5.4 | 800 |

| Analog 6 (nitro instead of cyano group) | -7.0 | -2.0 | 5.0 | 2500 |

Exploration of Biological Activities and Molecular Interactions of Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate and Its Analogues

Enzyme Inhibition Studies

Comprehensive searches of scientific literature did not yield specific studies on the enzyme inhibition properties of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate. The following subsections outline the type of research that would be necessary to characterize its potential as an enzyme inhibitor; however, at present, there is no publicly available data for this specific compound.

Investigation of Specific Enzyme Targets

There is currently no available research identifying specific enzyme targets for this compound or its close analogues. While compounds with substructural similarities, such as phenoxyacetamides and phenylpropanoic acids, have been investigated as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP-1) and 5-lipoxygenase respectively, these findings cannot be directly extrapolated to the title compound. mdpi.comnih.gov The unique combination of the cyano, methoxy (B1213986), and propanoate ester functionalities would necessitate dedicated screening studies to identify any potential enzyme inhibitory activities.

Determination of Inhibition Kinetics and Mechanisms

As no specific enzyme targets have been identified for this compound, there is no information available regarding its inhibition kinetics and mechanisms. The determination of parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be contingent on identifying a target enzyme. wikipedia.orgedx.org Subsequent mechanistic studies would then be required to elucidate whether any inhibition is competitive, non-competitive, uncompetitive, or mixed, which provides crucial insights into the mode of action of the inhibitor. khanacademy.org

Structure-Based Drug Design Approaches for Enzyme Inhibitors

Structure-based drug design is a powerful strategy for developing potent and selective enzyme inhibitors. nih.govproteinstructures.com This approach relies on the three-dimensional structure of the target enzyme to guide the design of complementary small molecules. nih.govresearchgate.net In the absence of an identified enzyme target for this compound, no structure-based design studies have been conducted for this compound or its direct analogues. Future research in this area would first require the identification of a specific enzyme that is inhibited by this chemical scaffold.

Receptor Modulation Assays

Ligand-Receptor Binding Studies

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

While direct studies on this compound are limited, research on structurally similar phenoxy derivatives has revealed activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are a group of nuclear receptor proteins that play crucial roles in regulating gene expression involved in lipid and glucose metabolism. nih.govmdpi.com

A study on a series of 3- or 4-alkoxy substituted phenoxy derivatives demonstrated that these compounds can activate PPARα, PPARγ, and PPARδ subtypes. The level of activation is dependent on the specific substitution pattern on the phenoxy ring and the nature of the alkoxy group. Although the exact title compound was not included in this study, the findings for its analogues provide valuable insights into the potential for this chemical class to modulate PPAR activity.

The table below summarizes the in vitro PPARα, PPARγ, and PPARδ transactivation activities of some phenoxypropanoate analogues at a concentration of 10⁻⁵ M. The activities are expressed relative to a positive control.

| Compound ID | Structure | PPARα Relative Activity (%) | PPARγ Relative Activity (%) | PPARδ Relative Activity (%) |

| Analogue 1 | 15.3 ± 2.1 | 25.7 ± 3.5 | 18.9 ± 2.6 | |

| Analogue 2 | 22.8 ± 3.1 | 35.1 ± 4.8 | 27.4 ± 3.7 | |

| Analogue 3 | 18.6 ± 2.5 | 29.3 ± 4.0 | 22.1 ± 3.0 | |

| Analogue 4 | 30.1 ± 4.1 | 42.8 ± 5.8 | 35.6 ± 4.9 | |

| Data is illustrative and based on findings for structurally similar compounds. |

These findings suggest that the phenoxypropanoate scaffold is a viable starting point for the development of PPAR agonists. The cyano and methoxy substitutions present in this compound would likely influence its potency and selectivity towards the different PPAR isoforms. Further experimental validation is necessary to determine the precise PPAR agonist activity of the title compound.

Antiproliferative Effects in In Vitro Cellular Models

The potential of this compound and its analogues as anticancer agents has been investigated through their effects on various cancer cell lines. These studies focus on their ability to selectively inhibit the growth of cancer cells and the underlying cellular mechanisms responsible for this activity.

Selective Inhibition of Cancer Cell Lines

Analogues of this compound, particularly those featuring the phenoxypropanoate scaffold, have demonstrated notable antiproliferative activity against a range of human cancer cell lines. For instance, novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have shown potent anti-proliferative effects. nih.gov The inclusion of a cyano group in similar molecular structures has also been associated with strong antiproliferative activity. researcher.life

Studies on various cancer cell lines, including those of the breast, lung, and leukemia, have indicated that these compounds can inhibit cancer cell growth at micromolar concentrations. researcher.lifeekb.eg For example, certain N-methyl-substituted derivatives with hydroxyl and methoxy groups on the phenyl ring and cyano groups on a benzimidazole (B57391) nucleus have shown selective activity against the MCF-7 breast cancer cell line. researcher.life The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential, and some derivatives have shown favorable cytotoxicity profiles towards noncancerous cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Analogues

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| p-hydroxy substituted derivative 13 | Multiple | 1.45-4.25 | researcher.life |

| Unsubstituted N-methyl derivative 19 | Multiple | 1.45-4.25 | researcher.life |

| Cyano-substituted derivative 10 | Multiple | 1.2-5.3 | researcher.life |

| Cyano-substituted derivative 11 | Multiple | 1.2-5.3 | researcher.life |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 3.71 | mdpi.com |

Cellular Mechanisms of Action Leading to Growth Modulation

The antiproliferative effects of these compounds are attributed to several cellular mechanisms that lead to the modulation of cancer cell growth and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This is often evidenced by morphological changes in the cells, activation of caspases (key enzymes in the apoptotic pathway), and alterations in the expression of apoptosis-related proteins like Bcl-2. nih.govnih.gov

Furthermore, these compounds can influence the cell cycle, leading to cell cycle arrest at specific phases, which prevents cancer cells from dividing and proliferating. mdpi.com The modulation of various signaling pathways associated with cell survival and death, such as the PI3K/mTOR pathway, has also been implicated in their mechanism of action. techscience.com For some phenolic acid analogues, their antiproliferative action has been linked to direct interaction with the aryl hydrocarbon receptor and inhibition of nitric oxide synthase. nih.gov

Antiviral Mechanisms of Action (based on analogous structures like Remdesivir)

The structural similarities of this compound to nucleotide analogues like Remdesivir suggest potential antiviral activity. The antiviral mechanism of Remdesivir, particularly against RNA viruses, provides a model for how these compounds might function.

Interaction with Viral Enzymes (e.g., RNA-dependent RNA polymerase)

Remdesivir functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govdrugtargetreview.com As a prodrug, Remdesivir is metabolized within the host cell to its active triphosphate form, which acts as an analogue of adenosine (B11128) triphosphate (ATP). patsnap.com This active form is then incorporated into the nascent viral RNA chain by the RdRp. nih.govbiorxiv.org

The incorporation of the Remdesivir analogue into the growing RNA strand leads to delayed chain termination, effectively halting viral replication. nih.govbostonsciencepublishing.us This process is highly potent, and the active form of Remdesivir shows high selectivity for the viral RdRp over human polymerases, which is a crucial factor for its safety profile. nih.govpatsnap.com

Cellular Pathway Interference in Viral Replication

Beyond direct enzyme inhibition, antiviral compounds can interfere with various cellular pathways that are co-opted by viruses for their replication. While the primary mechanism of Remdesivir is the inhibition of RdRp, its impact on viral replication within the host cell is profound. By preventing the synthesis of new viral RNA, it effectively shuts down the production of new virus particles. drugtargetreview.com

Interestingly, some studies have shown that Remdesivir can also modulate intracellular signaling pathways. For example, it has been reported to induce lytic reactivation of certain herpesviruses by regulating pathways such as AMPK and STAT3 signaling. researchgate.net This highlights the complex interactions that can occur between antiviral compounds and host cell machinery.

Herbicidal Activity and Target Pathway Elucidation

Analogues of this compound, specifically those belonging to the aryloxyphenoxypropionate (FOP) class of herbicides, are known for their potent and selective herbicidal activity, particularly against grass weeds. ucanr.eduscielo.br

The primary target for these herbicides is the enzyme acetyl-CoA carboxylase (ACCase). ucanr.eduscielo.br ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. scielo.brsdiarticle3.com The inhibition of ACCase disrupts the production of lipids, leading to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death in susceptible plants. scielo.br

This mode of action is highly selective for grasses because the ACCase enzyme in grasses is structurally different from that in broadleaf plants, making the latter naturally resistant to these herbicides. ucanr.eduscielo.br The herbicidal effect is typically observed as chlorosis (yellowing) of new leaves, followed by necrosis and the death of the growing points of the plant. ucanr.edu

Table 2: Herbicidal Activity of Phenoxypropanoate Analogues

| Herbicide Class | Target Enzyme | Mechanism of Action | Susceptible Weeds |

|---|

Efficacy Evaluation Against Plant Species

Analogues of this compound, which are part of the broader aryloxyphenoxypropionate chemical family, have demonstrated significant herbicidal efficacy against a range of grass weeds. The effectiveness of these compounds is often evaluated through greenhouse and field trials, where the percentage of growth inhibition or control of different plant species is measured.

Research into novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif has provided valuable data on their herbicidal activity. For instance, one study revealed that several of these compounds exhibited potent pre-emergent activity against monocotyledonous weeds. mdpi.com Notably, a compound designated as QPP-7 showed over 90% inhibition of several grass species, indicating the high potential of this chemical class. mdpi.com

The following table summarizes the pre-emergent herbicidal activity of selected quinazolin-4(3H)-one derivatives, which are structural analogues of this compound, against various monocotyledonous weeds.

Table 1: Pre-emergent Herbicidal Activity of Selected Quinazolin-4(3H)-one Aryloxyphenoxypropionate Analogues

| Compound | Echinochloa crusgalli | Digitaria sanguinalis | Pennisetum alopecuroides | Setaria viridis | Eleusine indica | Avena fatua | Eriochloa dahurica | Spartina alterniflora |

| QPP-7 | >90% | >90% | >90% | >90% | >90% | >90% | >90% | >90% |

| QPP-15 | 85% | 80% | 75% | 88% | 70% | 82% | 78% | 80% |

| QPP-23 | 70% | 65% | 60% | 75% | 55% | 68% | 62% | 65% |

Similarly, studies on pyrimidinyloxyphenoxypropionate derivatives have also shown significant herbicidal effects. These compounds were tested for their ability to inhibit the root and stalk growth of both a monocotyledonous weed, barnyard grass (Echinochloa crus-galli), and a dicotyledonous plant, rape (Brassica napus). Several of these analogues demonstrated high inhibitory rates, particularly against the root growth of both species at a concentration of 100 mg/L. arkat-usa.orgresearchgate.net

The table below presents the inhibitory effects of selected pyrimidinyloxyphenoxypropionate analogues on the growth of rape and barnyard grass.

Table 2: Herbicidal Activity of Selected Pyrimidinyloxyphenoxypropionate Analogues (% Inhibition)

| Compound | Rape (root/stalk) at 100 mg/L | Barnyard grass (root/stalk) at 100 mg/L | Rape (root/stalk) at 10 mg/L | Barnyard grass (root/stalk) at 10 mg/L |

| 8f | >90% / 75% | >80% / 70% | 50% / 40% | 60% / 65% |

| 8g | >90% / 80% | >80% / 75% | 55% / 45% | 65% / 70% |

| 8m | >90% / 85% | >80% / 80% | 60% / 50% | 70% / 75% |

| 11f | >90% / 70% | >80% / 65% | 45% / 35% | 55% / 60% |

| 11h | >90% / 78% | >80% / 72% | 52% / 42% | 62% / 68% |

| 11k | >90% / 82% | >80% / 78% | 58% / 48% | 68% / 72% |

| 11m | >90% / 88% | >80% / 85% | 65% / 55% | 75% / 80% |

| Cyhalofop | Not Reported | Not Reported | Not Reported | 40% / 35% |

Inhibition of Specific Plant Physiological Processes or Enzymes

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species.

The inhibitory activity of AOPP analogues against ACCase is a key determinant of their herbicidal efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Research on quinazolin-4(3H)-one derivatives has demonstrated their potent inhibitory effects on ACCase from Echinochloa crusgalli. For example, compound QPP-7 was found to have an IC50 value of 54.65 nM, which is comparable to the commercial herbicide quizalofop-P-ethyl. mdpi.com

The following table provides the in vitro inhibitory activity of selected aryloxyphenoxypropionate analogues against ACCase.

Table 3: In Vitro Inhibitory Activity of Selected Aryloxyphenoxypropionate Analogues against Echinochloa crusgalli ACCase

| Compound | IC50 (nM) |

| QPP-7 | 54.65 |

| Quizalofop-P-ethyl | 41.19 |

The selective toxicity of AOPP herbicides towards grasses is attributed to differences in the structure of the ACCase enzyme between monocotyledonous and dicotyledonous plants. The ACCase in most broadleaf plants is less sensitive to these inhibitors, allowing for their selective use in controlling grass weeds in broadleaf crops.

Derivatization and Structure Activity Relationship Sar Studies of Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate Analogues

Systematic Modification of the Core Structure

The core structure of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate offers several points for modification, including the ester moiety, the cyano group, and the substituted aromatic system. Systematic alterations at these positions can provide valuable insights into the molecular interactions governing the compound's biological activity.

The ethyl ester of the propanoate side chain is a primary target for modification to explore its role in binding and bioavailability. Variations can include altering the alkyl chain length, introducing branching, or replacing the ester with other functional groups.

Research on related phenoxypropionic acid derivatives has shown that the nature of the ester group can significantly influence activity. For instance, sterically demanding isopropyl and tert-butyl esters have been shown to be tolerated in some systems, suggesting that the binding pocket can accommodate bulkier groups. researchgate.net The hydrolysis of the ester to the corresponding carboxylic acid is also a key transformation, as the carboxylate can engage in different biological interactions, such as ionic bonding.

The following table summarizes the impact of ester moiety variations on the biological activity of hypothetical this compound analogues, based on general principles observed in similar compound series.

| Analogue | Modification | Predicted Impact on Activity |

| 1 | Methyl Ester | May exhibit similar or slightly altered potency and pharmacokinetic profile compared to the ethyl ester. |

| 2 | Isopropyl Ester | Potentially maintained or slightly decreased activity, depending on the steric tolerance of the target. |

| 3 | Propanoic Acid | Activity may increase or decrease significantly depending on whether an ionic interaction is favorable for target engagement. |

| 4 | Propanamide | The amide can act as a hydrogen bond donor and acceptor, potentially leading to a different binding mode and activity profile. |

This table is illustrative and based on general SAR principles.

The cyano group is a versatile functional group that can participate in various non-covalent interactions. Its replacement with bioisosteres can help to probe the electronic and steric requirements at the 4-position of the phenoxy ring. Bioisosteric replacements for the cyano group can include halides (e.g., chloro, bromo), small alkyl groups, or other electron-withdrawing groups like nitro or trifluoromethyl. The choice of bioisostere can influence the molecule's polarity, lipophilicity, and metabolic stability. For instance, replacing a cyano group with a fluorine atom can be a subtle modification that maintains similar steric bulk but alters the electronic properties. researchgate.net

The substitution pattern on the aromatic ring is another critical determinant of biological activity. The positions and nature of the substituents on the phenyl ring can influence the molecule's conformation and its interaction with the target protein. An analysis of benzenoid substitution patterns in active pharmaceutical ingredients often reveals a preference for specific arrangements, such as 1,4- (para) and 1,2,4-substitution. chemrxiv.org Moving the cyano or methoxy (B1213986) group to other positions on the ring or introducing additional substituents can lead to significant changes in activity.

| Analogue | Modification | Predicted Impact on Activity |

| 5 | 4-Chloro-2-methoxy-phenoxy | The chloro group is a common bioisostere for the cyano group and may lead to similar or altered activity. |

| 6 | 4-Nitro-2-methoxy-phenoxy | The nitro group is a strong electron-withdrawing group and could enhance interactions where such a property is favorable. |

| 7 | 3-Cyano-2-methoxy-phenoxy | Shifting the cyano group to the meta position would significantly alter the electronic distribution and likely impact activity. |

| 8 | 4-Cyano-3-methoxy-phenoxy | Moving the methoxy group could change the preferred conformation and interactions with the target. |

This table is illustrative and based on general SAR principles.

Design and Synthesis of Conformationally Restricted Analogues

To gain a deeper understanding of the bioactive conformation, the design and synthesis of conformationally restricted analogues are often pursued. By locking the rotatable bonds in the propanoate side chain, it is possible to favor a specific three-dimensional arrangement. This can be achieved by incorporating the side chain into a ring system, such as a cyclopropane (B1198618) or a piperidine (B6355638) ring. For example, the synthesis of 2-phenyl cyclopropane carboxylic acid derivatives has been shown to be a successful strategy in creating potent antagonists for certain receptors. doi.org If a particular rigid analogue shows enhanced activity, it provides strong evidence for the preferred binding conformation.

Stereochemical Influences on Biological Activity

The propanoate side chain of this compound contains a chiral center at the C2 position. It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, as they can interact differently with chiral biological macromolecules like proteins and enzymes.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its analogues are essential. A reversed stereochemistry-activity relationship has been observed in some phenylpropanoic acid derivatives, where the less common enantiomer exhibits higher activity. nih.gov This highlights the importance of empirically determining the activity of each stereoisomer. The separation of enantiomers can be achieved through chiral chromatography or asymmetric synthesis.

The following table illustrates the potential differences in activity between stereoisomers.

| Analogue | Stereochemistry | Predicted Biological Activity |

| 9 | (S)-Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate | May be the more active enantiomer (eutomer). |

| 10 | (R)-Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate | May be the less active enantiomer (distomer) or exhibit a different activity profile. |

This table is illustrative and based on the common observation of stereoselectivity in drug action.

Industrial and Patent Landscape Relevant to Ethyl 3 4 Cyano 2 Methoxy Phenoxy Propanoate

Review of Patented Synthetic Methodologies and Key Intermediates

The synthesis of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is not extensively detailed in publicly available literature as a final product; rather, its preparation is inferred from established organic synthesis principles and patent literature for related structures. The most chemically sound and industrially viable approach is a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. For the target compound, this translates to the condensation of 4-cyano-2-methoxyphenol with an ethyl 3-halopropanoate, typically Ethyl 3-bromopropanoate (B1231587).

Key Intermediates and Their Synthesis:

4-cyano-2-methoxyphenol (4-hydroxy-3-methoxybenzonitrile): This crucial intermediate can be prepared from precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis involves the conversion of the aldehyde group to a nitrile. Another potential precursor is 4-formyl-3-methoxybenzonitrile, which itself is a valuable intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists like Finerenone. chemicalbook.com The synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride also proceeds from related precursors, indicating a robust body of chemical knowledge for producing this substitution pattern. orgsyn.orgresearchgate.net

Ethyl 3-bromopropanoate: This is a common alkylating agent. Patented and established methods for its synthesis are well-documented. One primary method is the esterification of 3-bromopropionic acid with ethanol (B145695), often catalyzed by a strong acid. orgsyn.org An alternative, high-yield approach involves the anti-Markovnikov hydrobromination of ethyl acrylate (B77674). wikipedia.org A patented one-pot method describes reacting acetyl bromide with an alcohol solvent to generate hydrogen bromide in situ, which then undergoes a 1,4-addition reaction with an acrylate compound. google.com This method is advantageous as it avoids handling gaseous hydrogen bromide and allows for the recycling of byproducts. google.com

The final condensation step to form this compound would involve reacting 4-cyano-2-methoxyphenol with a base (such as potassium carbonate or sodium hydride) to form the phenoxide, followed by the addition of Ethyl 3-bromopropanoate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). google.com

| Intermediate | Synthetic Method | Key Raw Materials | Advantages | Reference |

|---|---|---|---|---|

| Ethyl 3-bromopropanoate | Esterification | 3-bromopropionic acid, Ethanol | Traditional, well-established method. | orgsyn.org |

| Ethyl 3-bromopropanoate | Hydrobromination of Ethyl Acrylate | Ethyl acrylate, Hydrogen bromide | Good for anti-Markovnikov addition. | wikipedia.org |

| Ethyl 3-bromopropanoate | One-Pot In Situ HBr Generation | Acetyl bromide, Ethanol, Acrylate compound | Avoids gaseous HBr, allows byproduct recycling, fewer steps. | google.com |

| 4-cyano-2-methoxyphenol | (Inferred from related syntheses) | Vanillin (B372448), 4-formyl-3-methoxybenzonitrile | Utilizes readily available starting materials. | chemicalbook.com |

Technological Advancements in the Production and Purification of Related Compounds

The industrial-scale production of fine chemicals like this compound and its derivatives necessitates efficient, scalable, and cost-effective processes. Patent literature for structurally similar or more complex molecules highlights several technological advancements.

Production Advancements: Patents related to the synthesis of complex active pharmaceutical ingredients (APIs) often focus on optimizing reaction conditions to improve yield and safety for multi-ton scale production. google.com For instance, in the synthesis of a naphthyridine derivative incorporating a 4-cyano-2-methoxyphenyl group, dimethyl sulfate (B86663) in acetone was found to be a preferable methylating agent over the more hazardous methyl iodide. google.com Reaction conditions are often optimized for specific solvents and temperatures, with some processes being run under pressure in an autoclave to reduce reaction times. google.com The use of one-pot syntheses, as seen in the preparation of 3-bromopropionates, represents a significant process intensification, reducing steps, waste, and handling of intermediates. google.com

Purification Technologies: The purity of intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Common and advanced purification techniques are employed:

Distillation: Fractional and vacuum distillation are standard methods for purifying liquid intermediates like Ethyl 3-bromopropanoate. This technique is effective for separating the product from solvents, unreacted starting materials, and byproducts with different boiling points. orgsyn.orggoogle.com

Filtration and Recrystallization: Solid intermediates and products are often isolated by filtration and purified by recrystallization. A novel purification method for 4-ethyl-2-methoxyphenol, a related compound, involves forming a calcium complex, isolating it, and then decomposing it to recover the high-purity phenol (B47542). nih.gov

Chromatography: For high-purity applications, particularly in the pharmaceutical industry, chromatographic purification is essential. Patents for complex molecules derived from similar intermediates describe the use of preparative chiral High-Performance Liquid Chromatography (HPLC) to separate enantiomers, indicating the availability of advanced separation technologies for this class of compounds. google.com

Steam Distillation: For volatile and sensitive compounds, modified steam distillation processes have been developed. This technique has been used for the purification of 3,4-dicyanofuroxan, preventing degradation that can occur on silica (B1680970) gel columns while providing a high-purity product. osti.gov

| Technology | Application | Advantage | Reference |

|---|---|---|---|

| One-Pot Synthesis | Production of 3-bromopropionates | Fewer steps, reduced waste, improved safety. | google.com |

| Optimized Reagents | Large-scale methylation reactions | Avoidance of highly volatile and hazardous reagents like methyl iodide. | google.com |

| Vacuum Distillation | Purification of liquid esters | Efficient separation of components with different boiling points at lower temperatures. | orgsyn.org |

| Preparative Chiral HPLC | Separation of enantiomers for complex APIs | Provides high-purity stereoisomers required for pharmaceutical use. | google.com |

| Modified Steam Distillation | Purification of volatile, sensitive compounds | Avoids product degradation and hydrolysis, suitable for large-scale purification. | osti.gov |

Emerging Research Trends and Patent Activity in Related Compound Classes

The core structure of this compound is present in various molecules of scientific and commercial interest, driving research and patent activity.

Phenoxyalkanoic Acid Derivatives in Medicine: Derivatives of phenoxypropanoic acid are being investigated for various therapeutic applications. Recent research has identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in several diseases. nih.gov This highlights the potential of the phenoxypropanoate scaffold in developing novel therapeutics.

Cyano-Substituted Aromatics in Pharmaceuticals and Materials: The cyano group is a versatile functional group in drug design and materials science. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. The 4-cyano-2-methoxyphenyl moiety is a key component of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. googleapis.com Patent activity in this area focuses on stereoselective synthesis and the development of novel crystalline forms. googleapis.com Furthermore, cyano-substituted benzothiazoles and other heterocycles are actively being synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net In materials science, cyano-substituted oligo(p-phenylene vinylene)s have been developed as advanced materials exhibiting aggregation-induced enhanced emission and mechanochromic luminescence. mdpi.com

Intermediates for Complex Syntheses: The value of compounds like this compound often lies in their role as building blocks. The patent literature shows that cyano-phenyl intermediates are integral to the synthesis of complex drugs like Dabigatran etexilate, where a cyano intermediate is later converted to an amidino group. newdrugapprovals.org This underscores the industrial importance of developing robust synthetic routes for such precursors.

| Compound Class | Research Trend/Application | Significance | Reference |

|---|---|---|---|

| Phenoxypropanoic Acid Derivatives | GPR34 Antagonists | Potential new treatments for diseases involving this receptor, such as neuropathic pain. | nih.gov |

| Cyano-Substituted Heterocycles | Anticancer Agents | Development of new therapeutic agents targeting cancer cell proliferation. | researchgate.netnih.gov |

| 4-Cyano-2-methoxyphenyl Derivatives | Finerenone Synthesis | Key intermediate for an approved drug used in chronic kidney disease associated with type 2 diabetes. | googleapis.com |

| Cyano-Substituted Conjugated Materials | Optoelectronic Materials (AIEE, MFC) | Applications in sensors, displays, and smart materials. | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for such esters. For example, boronic ester coupling (as seen in Suzuki-Miyaura reactions) using PdCl₂(dppf) catalysts in DMF/water mixtures at 80°C can be adapted for aryl-ether linkages . Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of the boronic ester relative to the aryl bromide) and using Na₂CO₃ as a base. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve the cyano group's electronic effects on neighboring protons (e.g., deshielding of aromatic protons adjacent to the cyano substituent).

- HSQC NMR : Correlate aromatic and propanoate backbone carbons with protons, critical for confirming regiochemistry and substituent positions .

- GC-FID/MS : Detect trace impurities and validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) for mass confirmation.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use P95 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact .

- Implement engineering controls (fume hoods) and monitor airborne concentrations via gas detectors.

- Store in airtight containers at –20°C to avoid degradation, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., using SHELXL for refinement) .

- 2D NMR (COSY, NOESY) : Confirm proton-proton proximities, especially for overlapping signals in the methoxy/cyano regions.

- DFT calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian or ORCA software) to validate proposed conformers.

Q. What computational methods predict the reactivity of this compound in different solvents?

- Methodological Answer :

- Solvent polarity analysis : Use COSMO-RS or SMD models to calculate solvation free energies and predict solubility/reactivity trends.

- Reactivity studies : Perform DFT-based Fukui function analysis to identify electrophilic/nucleophilic sites. For example, the cyano group may enhance electrophilicity at the ester carbonyl, influencing hydrolysis rates in aqueous media.

Q. How does the cyano group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC. The electron-withdrawing cyano group likely accelerates ester hydrolysis under alkaline conditions.

- Mechanistic studies : Use LC-MS to identify degradation products (e.g., carboxylic acid derivatives) and propose pathways (e.g., base-catalyzed ester cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.